Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate is a complex organic compound. It contains a total of 41 atoms, including 18 Hydrogen atoms, 14 Carbon atoms, 3 Nitrogen atoms, 5 Oxygen atoms, and 1 Chlorine atom . The compound also contains 41 bonds, including 23 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 urea (-thio) derivative, 1 N hydrazine, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a six-membered aromatic ring, an ester group, a urea derivative, a hydrazine group, and an aromatic ether . The molecule also has several rotatable bonds, which could affect its conformation and interactions with other molecules .Scientific Research Applications
Diuretic and Saluretic Activities
A study highlighted the synthesis and evaluation of a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, showcasing their saluretic and diuretic activities. This research aimed to understand the effects of nitrogen and aromatic nuclear substitution on these activities, finding potent diuretic properties in certain derivatives, which can be useful in medical applications requiring the modulation of body fluids (Lee et al., 1984).
Antimicrobial Activities
Another study explored the synthesis of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, evaluating their antimicrobial efficacy. The research demonstrated the potential of these compounds in combating bacterial and fungal pathogens, indicating their significance in developing new antimicrobial agents (Fuloria et al., 2009).
Analgesic and Anti-inflammatory Activities
The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their analgesic and anti-inflammatory activities were detailed in another study. These derivatives were synthesized using a precursor related to ethyl 2-(4-chloro-3-methylphenoxy) acetate, showing significant potential in treating pain and inflammation, making them valuable for pharmaceutical development (Dewangan et al., 2015).
Antimicrobial Agents from Mannich Base
A study on the synthesis of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents revealed moderate activity against pathogenic bacterial and fungal strains. This research highlights the role of such derivatives in developing new antimicrobial strategies (Sah et al., 2014).
Synthesis of Triorganotin(IV) Complexes
Research into the synthesis and characterization of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid provided insights into their polymeric structures and potential applications in materials science or catalysis, showing the versatility of ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate derivatives (Baul et al., 2002).
Mechanism of Action
The mechanism of action of Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate is not specified in the current search results. The compound’s biological activity, if any, would depend on its interactions with biological targets, which in turn would be influenced by its molecular structure .
Safety and Hazards
Future Directions
The future directions for research and applications of Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate are not specified in the current search results. Given the compound’s complex structure and potential reactivity, it could be of interest in various areas of organic chemistry and possibly in the development of new materials or pharmaceuticals .
Properties
IUPAC Name |
ethyl 2-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamoylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O5/c1-3-22-13(20)7-16-14(21)18-17-12(19)8-23-11-5-4-10(15)6-9(11)2/h4-6H,3,7-8H2,1-2H3,(H,17,19)(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHIYSGDRPTMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.